N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable dihydroxy compound and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenyl halides.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: This compound shares the chlorophenyl and phenyl groups but has a different heterocyclic core.
2-chloro-N-(2-chlorophenyl)nicotinamide: Another compound with a chlorophenyl group, but with a nicotinamide core.
Uniqueness
N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its oxathiine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C17H14ClNO2S |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14ClNO2S/c18-13-8-4-5-9-14(13)19-17(20)15-16(22-11-10-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
XYSJBKLQTCUAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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